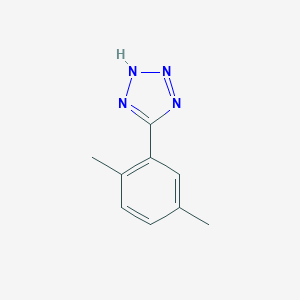
9-benzyl-1,1-dimethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-benzyl-1,1-dimethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one, also known as BDCT, is a synthetic compound that has gained attention in scientific research due to its potential pharmacological properties. BDCT is a carbazole derivative that has shown promising results in various studies related to its synthesis, mechanism of action, and potential applications in the field of medicine.
Mécanisme D'action
The mechanism of action of 9-benzyl-1,1-dimethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one is not fully understood, but it is believed to involve the modulation of various signaling pathways and the regulation of gene expression. 9-benzyl-1,1-dimethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one has been shown to interact with various receptors and enzymes, leading to the activation or inhibition of specific pathways that are involved in the regulation of cellular processes.
Biochemical and Physiological Effects:
9-benzyl-1,1-dimethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of the immune system. 9-benzyl-1,1-dimethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one has also been shown to have antioxidant properties and to protect against oxidative stress, which is believed to play a role in the development of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
9-benzyl-1,1-dimethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one has several advantages for use in lab experiments, including its high purity and stability, as well as its well-defined chemical structure. However, there are also some limitations to its use, including its relatively low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on 9-benzyl-1,1-dimethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one, including the investigation of its potential as a therapeutic agent for the treatment of various diseases, the optimization of its synthesis and purification methods, and the exploration of its interactions with other compounds and molecules. Further studies are also needed to elucidate the mechanism of action of 9-benzyl-1,1-dimethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one and to identify its potential side effects and toxicity.
Méthodes De Synthèse
9-benzyl-1,1-dimethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one can be synthesized through a multistep process that involves the condensation of benzaldehyde and dimethylamine, followed by a series of reactions that lead to the formation of the final product. The synthesis of 9-benzyl-1,1-dimethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one has been optimized to achieve high yields and purity, making it suitable for further research and development.
Applications De Recherche Scientifique
9-benzyl-1,1-dimethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one has been studied extensively for its potential applications in the field of medicine. It has been shown to exhibit various pharmacological activities, including antitumor, anti-inflammatory, and neuroprotective properties. 9-benzyl-1,1-dimethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one has also been investigated for its potential as a therapeutic agent for the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
Formule moléculaire |
C21H21NO |
|---|---|
Poids moléculaire |
303.4 g/mol |
Nom IUPAC |
9-benzyl-1,1-dimethyl-2,3-dihydrocarbazol-4-one |
InChI |
InChI=1S/C21H21NO/c1-21(2)13-12-18(23)19-16-10-6-7-11-17(16)22(20(19)21)14-15-8-4-3-5-9-15/h3-11H,12-14H2,1-2H3 |
Clé InChI |
VDIHGEIMRYDPTO-UHFFFAOYSA-N |
SMILES |
CC1(CCC(=O)C2=C1N(C3=CC=CC=C32)CC4=CC=CC=C4)C |
SMILES canonique |
CC1(CCC(=O)C2=C1N(C3=CC=CC=C32)CC4=CC=CC=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-methoxy-6H-benzo[c]chromen-6-one](/img/structure/B295953.png)
![1-[1-(1-cyclohexyl-1H-tetraazol-5-yl)-2-methylpropyl]piperidine](/img/structure/B295954.png)
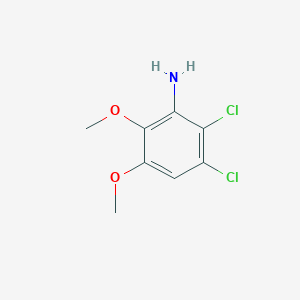
![3-Benzoyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B295957.png)
![9H-anthra[1,9-bc][1,5]benzothiazepin-9-one](/img/structure/B295958.png)
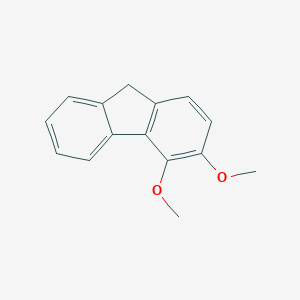
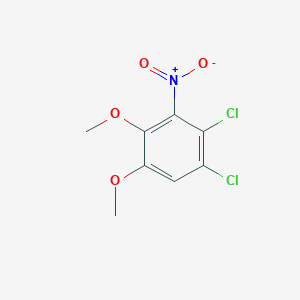
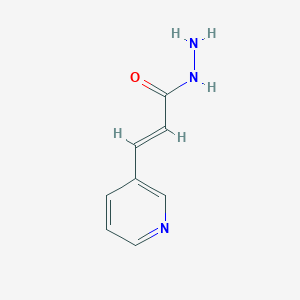
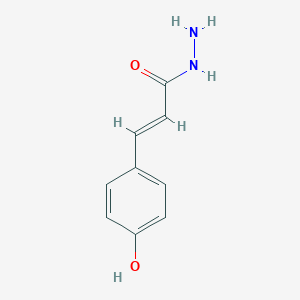

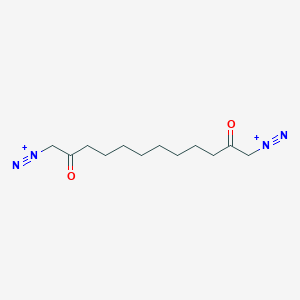
![2-[4-(Acetyloxy)phenyl]-2-oxoethanediazonium](/img/structure/B295974.png)
![4-[5-Bromo-2-(hexyloxy)phenyl]but-3-en-2-one](/img/structure/B295977.png)
